Product packaging for Sodium 4-Aminophenylarsonate(Cat. No.:)

Sodium 4-Aminophenylarsonate

Cat. No.: B1631955
M. Wt: 261.02 g/mol
InChI Key: KTNGTQHYNOLPSF-UHFFFAOYSA-L
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Description

Historical Context in Organoarsenic Chemistry Research

Early Synthesis and Characterization by Béchamp

The synthesis of Sodium 4-aminophenylarsonate, historically known by the trade name Atoxyl, is attributed to the work of Antoine Béchamp. He developed a method of reacting arsenic acid with aniline (B41778), which led to the formation of this aromatic organoarsenic compound. researchgate.net While the precise date of his initial synthesis is cited as being approximately 40 years prior to its introduction as a medicinal agent in the early 20th century, his work laid the crucial groundwork for its later investigation. researchgate.net

Structural Elucidation and Revision by Ehrlich and Bertheim

Initially, the exact chemical structure of Atoxyl was a subject of speculation. It was the seminal work of Paul Ehrlich and his chemist collaborator Alfred Bertheim that brought clarity. In 1905, Bertheim, at Ehrlich's behest, successfully determined the correct structure of Atoxyl, demonstrating that it was the sodium salt of p-aminophenylarsonic acid. animalresearch.infoillinois.edunih.gov This accurate structural elucidation was a pivotal moment, as the presence of a free amino group opened the door for systematic chemical modifications, a cornerstone of Ehrlich's approach to developing targeted therapies. animalresearch.info

Initial Academic Investigations of Biological Effects in Non-Human Systems

The initial academic intrigue into this compound was significantly spurred by its observed biological effects. Early research demonstrated its effectiveness against trypanosomes, the protozoan parasites responsible for diseases like sleeping sickness. illinois.edu This discovery positioned Atoxyl as a promising agent in the fight against such infections and catalyzed a wave of investigations into its biological properties in various non-human systems.

Evolution of Research Focus within Organoarsenicals

The research trajectory of this compound mirrors the broader evolution of scientific inquiry into organoarsenicals. Initial excitement surrounding its therapeutic potential was tempered by growing awareness of its inherent toxicity. By 1932, numerous cases of blindness associated with its use had been reported, leading to a decline in its direct therapeutic application. haz-map.com

However, the scientific importance of this compound did not diminish. Instead, the research focus shifted. Recognizing the compound's activity but also its limitations, scientists, most notably Ehrlich's team, began to use it as a parent compound for the synthesis of a vast array of derivatives. researchgate.netanimalresearch.info The goal was to create new molecules that retained the desired biological activity but exhibited a more favorable therapeutic index. This systematic approach of structure-activity relationship studies, pioneered by Ehrlich, was a paradigm shift in drug discovery and ultimately led to the development of more effective and less toxic organoarsenicals, such as Arsphenamine (Salvarsan). researchgate.net

Position within the Broader Field of Aromatic Organoarsenic Compounds (AOCs)

This compound is a key representative of the aromatic organoarsenic compounds (AOCs), a class of molecules characterized by a direct carbon-arsenic bond within an aromatic ring system. Its historical significance lies in its role as one of the first organoarsenical drugs. researchgate.net While its direct use in human medicine has ceased, derivatives of phenylarsonic acid, the parent acid of this compound, have found applications in other areas. For instance, compounds like 4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone) have been used as feed additives for livestock. nama-group.com

The study of this compound and other AOCs has contributed significantly to our understanding of the chemical bonding, reactivity, and biological interactions of this class of compounds. Although concerns about the environmental impact of arsenic compounds have led to a general decline in their use, the foundational research on molecules like this compound remains a critical chapter in the history of medicinal and organometallic chemistry. tcichemicals.com

PropertyValue
Chemical Formula C₆H₇AsNNaO₃
Molecular Weight 239.04 g/mol
Appearance White to light yellow crystalline powder
CAS Number 127-85-5
Synonyms Atoxyl, Sodium arsanilate, 4-Aminophenylarsonic Acid Sodium Salt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6AsNNa2O3 B1631955 Sodium 4-Aminophenylarsonate

Properties

Molecular Formula

C6H6AsNNa2O3

Molecular Weight

261.02 g/mol

IUPAC Name

disodium;4-arsonatoaniline

InChI

InChI=1S/C6H8AsNO3.2Na/c8-6-3-1-5(2-4-6)7(9,10)11;;/h1-4H,8H2,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

KTNGTQHYNOLPSF-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N)[As](=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)[As](=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis and Derivatization Methodologies

Classical and Contemporary Synthetic Routes for Sodium 4-Aminophenylarsonate

The preparation of this compound can be achieved through several methods, with the most prominent being the reaction of aniline (B41778) with arsenic acid and the subsequent neutralization of the resulting 4-aminophenylarsonic acid.

The primary and most classical method for synthesizing the precursor to this compound is the Béchamp reaction, first reported in 1863. wikipedia.org This reaction involves the electrophilic aromatic substitution of aniline with arsenic acid. wikipedia.orgwikipedia.org

The idealized stoichiometry for the formation of the intermediate, arsanilic acid, is as follows: C₆H₅NH₂ + H₃AsO₄ → H₂NC₆H₄AsO₃H₂ + H₂O wikipedia.orgwikipedia.org

In a typical procedure, aniline is heated with arsenic acid. chemicalbook.comwikipedia.org For instance, arsenic acid can be added to a rapidly stirred mixture of aniline and chlorobenzene, maintained at a temperature between 147-153°C. chemicalbook.com During the reaction, water is continuously removed by distillation to drive the equilibrium towards the product. chemicalbook.com After the reaction is complete, the mixture is cooled, and the resulting arsanilic acid is isolated through a series of workup steps involving pH adjustments with sodium hydroxide (B78521) and hydrochloric acid to precipitate the product and remove by-products such as tri-(p-aminophenyl)-arsineoxide and di-(p-aminophenyl)-arsinic acid. chemicalbook.com

The reaction is analogous to the sulfonation of arenes and was a key process in the Nobel Prize-winning work of Paul Ehrlich on organoarsenicals. wikipedia.org

This compound is the sodium salt of 4-aminophenylarsonic acid (arsanilic acid). cymitquimica.comnih.gov A straightforward and common method for its preparation is the neutralization of arsanilic acid with a sodium base, such as sodium carbonate or sodium hydroxide. nih.gov

The general reaction is: H₂NC₆H₄AsO₃H₂ + Na₂CO₃ → H₂NC₆H₄AsO₃HNa + NaHCO₃

A typical laboratory-scale synthesis involves dissolving arsanilic acid in a sodium carbonate solution and then allowing the this compound to crystallize out. nih.gov This method provides a direct route to the desired salt from the parent acid.

Table 1: Comparison of Classical Synthesis Routes

Feature Reaction of Aniline with Arsenic Acid Synthesis from 4-Aminophenylarsonic Acid
Starting Materials Aniline, Arsenic Acid chemicalbook.comwikipedia.org 4-Aminophenylarsonic Acid, Sodium Carbonate/Hydroxide nih.gov
Reaction Type Electrophilic Aromatic Substitution (Béchamp Reaction) wikipedia.orgwikipedia.org Acid-Base Neutralization nih.gov
Key Product 4-Aminophenylarsonic Acid (Intermediate) chemicalbook.com This compound (Final Product) nih.gov
Complexity Higher, involves multi-step workup and purification chemicalbook.com Lower, direct crystallization of the salt nih.gov

Advanced Synthetic Approaches for Functional Organoarsenicals

While classical methods are effective, concerns over the toxicity and volatility of arsenic precursors have driven the development of safer and more versatile synthetic strategies for organoarsenicals. nih.gov

Nonvolatile Intermediate Transformation (NIT) methods have been developed to provide safer access to functional organoarsenic compounds. nih.gov These methods avoid the use of volatile and highly toxic arsenic precursors that characterized earlier organoarsenic chemistry. nih.gov The core of the NIT strategy is the use of nonvolatile inorganic arsenic compounds as starting materials to generate key intermediates for further functionalization. nih.gov

A key component of the NIT methods is the formation and use of cyclooligoarsines. nih.gov These cyclic arsenic compounds are prepared from nonvolatile inorganic precursors and serve as crucial building blocks. nih.gov The development of this approach has renewed experimental interest in conjugated arsenic compounds, such as arsole (B1233406) derivatives, allowing for the exploration of their intrinsic properties and the synthesis of arsenic-containing π-conjugated molecules and polymers. nih.gov

Functionalization and Structural Diversification of Arsonic Acid Derivatives

The amino group on 4-aminophenylarsonic acid and its sodium salt provides a reactive handle for further functionalization and the creation of a diverse range of derivatives.

One common reaction is the diazotization of the amino group. google.com In this process, the aminophenylarsonic acid is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.com This reactive intermediate can then undergo various reactions. For example, it can be subjected to a denitrification reaction using cuprous chloride to produce p-chlorophenylarsonic acid. google.com This chloro-derivative can then be reacted with other molecules, such as trimethoprim, under basic conditions to create more complex, substituted organoarsenical structures. google.com

Furthermore, the arsonic acid functional group itself, RAsO(OH)₂, is a key feature of these molecules. chemrxiv.orgchemrxiv.org The ionization state of these derivatives, which is dependent on the pH, influences their physical and chemical properties. chemrxiv.orgchemrxiv.org Modifications can also be made to other parts of the aromatic ring, as demonstrated by the synthesis of arsonic acids of the fluorenone series. rsc.org These strategies allow for the synthesis of a wide array of arsonic acid derivatives with varied structural and electronic properties.

Incorporation of Heterocyclic Moieties (e.g., Pyrimidine (B1678525) Ring)

The integration of heterocyclic structures, such as the pyrimidine ring, into the 4-aminophenylarsonate framework can lead to compounds with novel properties. A key strategy to achieve this involves a multi-step synthetic sequence starting with the diazotization of the amino group.

A notable method involves the conversion of p-aminophenylarsonic acid to a more reactive intermediate. google.com This process begins with a diazotization reaction in the presence of hydrochloric acid and sodium nitrite, which transforms the primary amine into a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chlorine atom, yielding p-chlorophenylarsonic acid. google.com

This halogenated derivative serves as a crucial building block for nucleophilic aromatic substitution with aminopyrimidines. For instance, reaction with trimethoprim, a diaminopyrimidine derivative, under base-catalyzed conditions, leads to the formation of a new carbon-nitrogen bond, covalently linking the phenylarsonic acid moiety to the pyrimidine ring. google.com Depending on the reaction conditions, either mono- or di-substituted products can be generated. google.com The reaction of chloropyrimidines with amines is a fundamental and widely used transformation in pyrimidine chemistry. researchgate.netarkat-usa.org

Table 1: Synthesis of Pyrimidine-Substituted Phenylarsonic Acid

Step Reactants Reagents/Conditions Product Reference
1. Diazotization p-Aminophenylarsonic acid HCl, NaNO₂ p-Aminophenylarsonic acid diazonium salt google.com
2. Halogenation p-Aminophenylarsonic acid diazonium salt CuCl p-Chlorophenylarsonic acid google.com

Development of Conjugated Arsenic Compounds and Arsole Derivatives

The synthesis of conjugated systems containing arsenic is an area of growing interest due to their potential electronic and optical properties. A prominent class of such compounds derived from this compound are azo dyes.

The synthesis of these azo compounds leverages the reactivity of the diazonium salt intermediate. nih.govacs.orgnih.gov Following the diazotization of p-arsanilic acid, the resulting diazonium salt can act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. unb.caresearchgate.netslideshare.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner, resulting in the formation of an azo linkage (-N=N-) that connects the two aromatic rings. researchgate.net This linkage extends the π-conjugation of the system, leading to the formation of colored compounds. libretexts.org For example, coupling with sterically hindered phenols has been shown to produce azo derivatives of p-aminophenylarsonic acid. nih.gov

The development of arsole derivatives, the arsenic-containing analogues of pyrrole, from p-arsanilic acid is less direct. The synthesis of arsoles often involves the use of volatile and toxic arsenic intermediates, which has historically limited their investigation. orgsyn.org However, a potential synthetic route could involve the reduction of the arsonic acid group in a derivatized p-arsanilic acid to an arsine, followed by cyclization with a suitable 1,4-dicarbonyl compound or its equivalent. The reduction of p-arsanilic acid itself to (p-aminophenyl)arsine oxide has been reported, which could serve as a precursor to the desired arsine. researchgate.net

Table 2: Representative Synthesis of an Arsanilic Acid-Derived Azo Dye

Reactant 1 Reactant 2 (Coupling Agent) Reaction Type Key Intermediate Product Class References

Synthesis of Arsenic-Containing π-Conjugated Molecules and Polymers

The creation of π-conjugated polymers incorporating arsenic atoms in the main chain is a frontier in materials science. capes.gov.brrsc.org While direct polymerization of this compound is not a common approach, it can be chemically modified to produce monomers suitable for polymerization.

A plausible strategy involves the conversion of the amino group of p-arsanilic acid into a functionality amenable to cross-coupling reactions, such as a halide or a boronic acid. As mentioned previously, the amino group can be transformed into a halide via a Sandmeyer reaction. google.com Alternatively, the diazonium salt could be converted to a boronic acid derivative. This halogenated or borylated phenylarsonic acid could then serve as a monomer in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. wiley.comnih.govresearchgate.netresearchgate.net

For example, a dihalogenated derivative of a phenylarsonic acid could undergo Suzuki polycondensation with a diboronic acid to yield a π-conjugated polymer with arsenic atoms regularly spaced along the polymer backbone. The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl groups. youtube.com This approach allows for the systematic construction of well-defined arsenic-containing polymers with extended π-systems. The synthesis of telechelic poly(p-phenylene) derivatives bearing terminal boronic acid or bromo groups has been achieved through palladium-catalyzed coupling, demonstrating the feasibility of this approach for creating functional polymers. capes.gov.br

Table 3: Proposed Strategy for Synthesis of Arsenic-Containing π-Conjugated Polymer

Step Description Reaction Type Monomer Polymerization Method Resulting Polymer
1 Conversion of amino group to halide Diazotization followed by Sandmeyer reaction Halogenated phenylarsonic acid - -

Advanced Structural Characterization and Coordination Chemistry

Crystal Structure Analysis of Sodium 4-Aminophenylarsonate and Its Hydrates

The crystal structure of this compound, particularly in its hydrated forms, reveals complex and fascinating supramolecular architectures. X-ray diffraction studies have been instrumental in elucidating these structures.

Elucidation of Three-Dimensional Hydrogen-Bonded Architectures

The hydrated salt of this compound, specifically the one-dimensional coordination polymer catena-poly[[(4-aminophenylarsonato-κO)diaquasodium]-μ-aqua], [Na(C₆H₇AsNO₃)(H₂O)₃]n, showcases a sophisticated three-dimensional network. researchgate.net This network is built upon interactions between ammonium (B1175870) cations, arsonate anions, and water molecules. researchgate.net The primary forces driving this assembly are inter-species N—H⋯O and O—H⋯O hydrogen bonds, which form two-dimensional layers. researchgate.net These layers are further interconnected into a three-dimensional structure through bridging hydrogen-bonding interactions where the para-amine group acts as both a donor and an acceptor of hydrogen bonds. researchgate.netresearchgate.net

Characterization of Sodium Cation Coordination Environment

In the hydrated sodium salt, the sodium (Na⁺) cation exhibits a specific coordination geometry. It is coordinated by five oxygen atom donors. researchgate.netresearchgate.net One of these oxygens originates from a single monodentate arsonate ligand. The remaining four coordination sites are occupied by oxygen atoms from water molecules, with two being from monodentate water molecules and two from bridging water molecules. researchgate.netresearchgate.net This arrangement results in a significantly distorted square-pyramidal coordination environment around the sodium cation. researchgate.netresearchgate.net

Formation of One-Dimensional Coordination Polymers

The hydrated sodium salt of 4-aminophenylarsonic acid forms a one-dimensional coordination polymer. researchgate.net The structure is specifically identified as catena-poly[[(4-aminophenylarsonato-κO)diaquasodium]-μ-aqua], with the formula [Na(C₆H₇AsNO₃)(H₂O)₃]n. researchgate.net This polymeric chain is a key feature of its crystal structure.

Coordination Chemistry with Other Metal Centers

The coordinating ability of the 4-aminophenylarsonate ligand extends beyond sodium to other metal ions, including alkaline earth metals.

Structures of Alkaline Earth Metal Complexes (Mg, Ca, Sr, Ba) with 4-Aminophenylarsonic Acid

The structures of alkaline earth metal complexes with 4-aminophenylarsonic acid have been determined for magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba). griffith.edu.au

Magnesium Complex: The magnesium salt, hexaaquamagnesium bis[hydrogen (4-aminophenyl)arsonate] tetrahydrate, Mg(H₂O)₆·4H₂O, features a centrosymmetric octahedral [Mg(H₂O)₆]²⁺ cation. griffith.edu.au This cation, along with the two hydrogen p-arsanilate anions and four water molecules of solvation, forms a three-dimensional network through O—H and N—H hydrogen-bonding interactions with water, arsonate oxygen atoms, and amine nitrogen atoms. griffith.edu.au

Strontium and Barium Complexes: The strontium complex, catena-poly[[triaquastrontium]-bis[μ₂-hydrogen (4-aminophenyl)arsonato-κ²O:O′]], [Sr(C₆H₇AsNO₃)₂(H₂O)₃]n, and the barium complex, catena-poly[[triaquabarium]-bis[μ₂-hydrogen (4-aminophenyl)arsonato-κ²O:O′]], [Ba(C₆H₇AsNO₃)₂(H₂O)₃]n, are isostypic. griffith.edu.au Their structures are based on irregular MO₇ coordination polyhedra around the metal centers. griffith.edu.au

Table of Crystallographic Data for Alkaline Earth Metal Complexes

CompoundFormulaCrystal SystemSpace Group
Magnesium Complex Mg(H₂O)₆·4H₂ONot SpecifiedNot Specified
Calcium Complex {[Ca(C₆H₇AsNO₃)₂(H₂O)₂]·2H₂O}nNot SpecifiedNot Specified
Strontium Complex [Sr(C₆H₇AsNO₃)₂(H₂O)₃]nNot SpecifiedNot Specified
Barium Complex [Ba(C₆H₇AsNO₃)₂(H₂O)₃]nNot SpecifiedNot Specified

Integration of 4-Aminophenylarsonate Ligands into Organotin-Oxo Clusters

The formation of organotin-oxo clusters is a rich area of research, driven by the diverse structural motifs and potential applications of these compounds in materials science and catalysis. The incorporation of ligands such as 4-aminophenylarsonate introduces functional groups that can influence the cluster's assembly, structure, and properties.

The 4-aminophenylarsonate anion possesses both an arsenate group and an amino group, making it a potentially multifunctional ligand. The arsenate group, with its AsO3 moiety, can act as a bridging or terminal ligand, coordinating to one or more tin centers. This is analogous to the well-established coordination behavior of carboxylate ligands in organotin chemistry. The amino group provides an additional site for hydrogen bonding or further coordination, which can influence the supramolecular assembly of the clusters.

The hypothetical formation of clusters such as a {Sn14As16} core would involve the co-condensation of organotin species and arsenate ions derived from 4-aminophenylarsonate. The resulting structure would likely feature a complex cage-like framework of alternating tin and arsenic atoms bridged by oxygen atoms. The organic groups attached to the tin atoms and the aminophenyl groups from the arsanilate ligand would decorate the exterior of this inorganic core.

Similarly, a {Na6} containing cluster could be envisaged where sodium ions are incorporated into the structure, potentially templating the formation of a specific cluster arrangement or being encapsulated within a larger organotin-arsonate cage. The charge balance within such a cluster would be a critical factor, with the sodium ions compensating for the negative charges of the arsonate and oxo ligands.

The characterization of such complex clusters would rely on single-crystal X-ray diffraction to elucidate the precise arrangement of atoms and the coordination modes of the 4-aminophenylarsonate ligands. Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) would provide complementary information on the bonding environment and structural integrity of the clusters in the solid state and in solution.

Potential Structural Features of 4-Aminophenylarsonate in Organotin-Oxo Clusters
Coordination Modes of Arsonate Group
Role of Aminophenyl Group
Resulting Cluster Architectures
Influence on Properties

Formation of Hybrid Organic-Inorganic Polyoxovanadate Cluster Complexes with Arsanilate Anions

The field of polyoxometalate (POM) chemistry offers a vast landscape for the design of novel materials with tunable properties. The incorporation of organic ligands, such as arsanilate anions, into polyoxovanadate (POV) clusters leads to the formation of hybrid organic-inorganic materials that combine the features of both components.

A notable example of the integration of arsanilate anions into a polyoxovanadate framework is the synthesis and structural characterization of Na₅[V₅O₉(O₃AsC₆H₄-4-NH₂)₄]·20.5H₂O·3DMF. rsc.org This compound represents a fascinating hybrid cluster where the organic functionality is directly tethered to the inorganic core.

Research Findings:

The synthesis of this complex is typically achieved under hydrothermal or solvothermal conditions, reacting a vanadium source (e.g., NaVO₃) with p-arsanilic acid in the presence of other reagents to control the pH and facilitate crystallization. rsc.org

The resulting structure features a core of five vanadium atoms and nine oxygen atoms, forming a [V₅O₉] unit. This inorganic core is functionalized by four 4-aminophenylarsonate ligands. Each arsanilate ligand coordinates to the vanadate (B1173111) core through its arsenate group (AsO₃), effectively capping the polyoxovanadate cluster. The aminophenyl groups extend outwards from the central inorganic framework.

The coordination of the arsanilate ligand to the vanadium-oxo core is a key feature of this hybrid material. The As-O-V linkages covalently connect the organic and inorganic components, creating a stable and well-defined molecular entity. The presence of the amino groups on the periphery of the cluster introduces sites for hydrogen bonding, which can lead to the formation of extended supramolecular networks in the solid state.

The structural and compositional details of this hybrid polyoxovanadate cluster are summarized in the table below.

Structural and Compositional Data for Na₅[V₅O₉(O₃AsC₆H₄-4-NH₂)₄]·20.5H₂O·3DMF
Parameter
Chemical Formula
Inorganic Core
Organic Ligand
Number of Ligands
Coordination
Counter-ion
Solvent Molecules

This example demonstrates the successful strategy of using functionalized organoarsonates to create novel hybrid polyoxovanadate clusters. The ability to modify the properties of POVs by introducing organic moieties opens up possibilities for the development of new materials with tailored electronic, catalytic, and biological activities.

Mechanistic Investigations in Biological Systems Non Human and in Vitro Cellular Models

General Biochemical Mechanisms of Arsenic Bioactivity

The bioactivity of arsenic compounds, including phenylarsonic acid derivatives, is multifaceted. The two primary oxidation states of arsenic, trivalent (arsenite) and pentavalent (arsenate), dictate their primary modes of toxicity. Sodium 4-Aminophenylarsonate is a derivative of phenylarsonic acid, which is a pentavalent arsenical.

A primary mechanism of arsenic's toxicity, particularly in its trivalent form, is its high affinity for sulfhydryl or thiol groups (-SH) present in proteins and other biomolecules. Trivalent arsenicals can form stable covalent bonds with vicinal thiols, such as those found in the active sites of many critical enzymes. This binding can lead to the inactivation of these enzymes. While this compound is a pentavalent arsenical, it can be reduced in vivo to a trivalent form, which would then be capable of these thiol interactions. This can disrupt a wide array of cellular processes that rely on enzymes with critical cysteine residues.

Pentavalent arsenate, the form of arsenic in this compound, is a structural analog of phosphate (B84403). This similarity allows it to substitute for phosphate in key metabolic reactions, most notably in oxidative phosphorylation, the primary process by which cells generate ATP. In the presence of arsenate, an unstable arsenate ester is formed instead of the high-energy phosphate bond in ATP. This arsenate ester rapidly and spontaneously hydrolyzes, effectively uncoupling oxidative phosphorylation from ATP synthesis. This leads to a depletion of cellular energy stores without inhibiting the electron transport chain itself.

The disruption of cellular energy metabolism by arsenic extends to several key pathways. The pyruvate (B1213749) dehydrogenase complex, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA, is a key target. Trivalent arsenic can inhibit this enzyme complex by binding to the lipoic acid cofactor, which contains thiol groups. This inhibition blocks the entry of pyruvate into the TCA cycle, severely limiting cellular respiration and ATP production. nih.gov

Furthermore, by uncoupling oxidative phosphorylation, arsenate can indirectly affect the TCA cycle and gluconeogenesis. The reduced availability of ATP and the altered redox state of the cell can inhibit key enzymes in these pathways. For instance, studies on other arsenicals have shown a concentration-dependent inhibition of gluconeogenesis, with pyruvate being a particularly sensitive substrate. mdpi.com

In Vitro Cellular Responses to Arsonic Acid Derivatives

While direct studies on this compound are not abundant, research on related arsonic acid derivatives and other arsenic compounds in vitro provides insights into the cellular responses they elicit, particularly the induction of apoptosis and the modulation of key signaling pathways.

A common outcome of arsenic compound exposure in cancer cell lines is the induction of apoptosis, or programmed cell death. Research on a related compound, (2,6-dimethylphenyl)arsonic acid, has demonstrated the induction of apoptosis in leukemia and lymphoma cells. nih.govnih.gov Mechanistic investigations revealed that this occurs primarily through the mitochondrial (intrinsic) apoptosis pathway. nih.govnih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, the cleavage of caspase-9, a key initiator caspase in the mitochondrial pathway, has been observed. nih.govnih.gov

Furthermore, studies on other arsenic compounds have shown that they can induce the expression of pro-apoptotic proteins while suppressing anti-apoptotic ones. spandidos-publications.com For instance, the downregulation of X-linked inhibitor of apoptosis protein (XIAP) has been noted with (2,6-dimethylphenyl)arsonic acid treatment. nih.govnih.gov Other research on different arsenic compounds has demonstrated the activation of both intrinsic and extrinsic (death receptor-mediated) apoptotic pathways, as evidenced by the cleavage of caspases -8, -9, and -3. spandidos-publications.com

Table 1: Effects of Arsonic Acid Derivatives on Apoptosis in Cancer Cell Lines

CompoundCell Line(s)Key Apoptotic Events ObservedReference(s)
(2,6-dimethylphenyl)arsonic acidLeukemia and LymphomaInduction of mitochondrial pathway, Caspase-9 cleavage, Downregulation of XIAP nih.govnih.gov
Sodium Arsenite (NaAsO2) and Dimethylarsinic Acid (DMA)FaDu oral squamous carcinomaActivation of extrinsic and intrinsic pathways, Cleavage of caspase-8, -9, and -3 spandidos-publications.com
Arsenic Trioxide (As2O3)Human leukemia K562Induction of apoptosis, Synergistic effect with 1,25-dihydroxyvitamin D3 spandidos-publications.com

The cellular response to arsenic compounds is also mediated by the modulation of critical signal transduction pathways that govern cell survival, proliferation, and death. The PI3K/Akt and ERK/MAPK pathways are two of the most well-documented targets.

The PI3K/Akt pathway is a major pro-survival pathway that is often dysregulated in cancer. Some studies on arsenicals have shown that they can inhibit the phosphorylation of Akt, thereby inactivating this pathway and promoting apoptosis. For instance, beta-sitosterol-induced apoptosis has been linked to the downregulation of Akt. nih.gov Conversely, other studies have reported the activation of PI3K/Akt signaling by arsenite at sub-cytotoxic concentrations, which may contribute to its carcinogenic effects under different exposure conditions. nih.gov

The Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, is another crucial signaling cascade. Its role in the response to arsenic is complex and can be context-dependent. Some studies have shown that activation of the ERK pathway is involved in arsenic-induced apoptosis. nih.gov However, other research suggests that ERK activation may be required for arsenic-induced cell transformation and proliferation at lower concentrations. nih.gov

The interplay between these pathways likely determines the ultimate fate of the cell upon exposure to an arsenic compound like this compound. The specific cellular context, the concentration of the compound, and the duration of exposure are all critical factors that can influence whether the cellular response is pro-survival or pro-apoptotic.

Table 2: Modulation of Signaling Pathways by Arsenic Compounds

Compound/AgentCell Line(s)Pathway AffectedObserved EffectReference(s)
Beta-sitosterolMCA-102 murine fibrosarcomaERK and PI3K/AktActivation of ERK and downregulation of Akt, leading to apoptosis nih.gov
ArseniteJB6 P+ cellsERK and JNK (MAPK pathways)ERK activation linked to cell transformation; JNK activation linked to apoptosis nih.gov
Tanshinone IMyeloid leukemia cellsPI3K/AktInactivation of the pathway, contributing to apoptosis nih.gov
TNFα and IFNγMesenchymal stem cellsPI3K/AktRapid activation of the pathway nih.gov

Influence on Autophagy Mechanisms

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. nih.gov While direct studies on this compound's effect on autophagy are not prevalent, research on related arsenic compounds, such as arsenic trioxide and sodium arsenite, provides significant insights.

Arsenic compounds are recognized as potent inducers of autophagy. nih.gov For instance, arsenic trioxide has been shown to trigger autophagy in leukemia cells, a process that is critical for its anti-leukemic effects. nih.gov This induction of autophagy by arsenic trioxide appears to be dependent on the activation of the MEK/ERK signaling pathway. nih.gov Similarly, sodium arsenite has been observed to promote autophagy in human uroepithelial cells and is the predominant process induced by arsenite in human lymphoblastoid cell lines. nih.govnih.gov

Autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular material and fuse with lysosomes for degradation. nih.gov A key marker for this process is the conversion of the protein LC3-I to LC3-II, which becomes localized to autophagosome membranes. nih.gov The induction of autophagy by arsenic compounds can be a compensatory mechanism to handle cellular stress, such as the unfolded protein response, by accelerating the disposal of damaged proteins and organelles. nih.gov However, it can also be a mechanism of cell death, as seen in malignant glioma cells where arsenic induces autophagic cell death instead of apoptosis. nih.gov

Recent studies have also explored the use of nanoparticles to enhance the delivery of therapeutic agents and have noted their interaction with autophagic pathways. For example, Pt(IV)-loaded iron oxide nanoparticles were found to induce the formation of autophagic vacuoles in A2780 cancer cells, suggesting that the nanoparticle delivery system itself can trigger this cellular process. mdpi.com This indicates that the method of delivery can influence the cellular response, including autophagy. mdpi.com

Overcoming Multidrug Resistance in Cancer Cell Lines

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a variety of structurally and functionally unrelated drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov

Organoarsenical compounds have been investigated for their potential to circumvent MDR. While specific data on this compound is limited, the principle lies in inhibiting the function of these efflux pumps. Strategies to overcome MDR are varied and include the development of competitive and allosteric modulators of ABC transporters. nih.gov

A promising approach involves the use of nanotechnology. nih.gov Nanoparticle-based drug delivery systems can bypass transporter-mediated efflux. nih.gov For example, encapsulating a P-gp substrate like paclitaxel (B517696) along with a P-gp inhibitor in nanoparticles has been shown to circumvent drug efflux in resistant tumor cells. nih.gov These nanocarriers can deliver drugs directly into the cytoplasm, effectively bypassing the efflux pumps located on the cell membrane. nih.govnih.gov This strategy enhances the intracellular accumulation and therapeutic effectiveness of anticancer drugs in cells that overexpress these transporters. nih.gov

Biotransformation and Metabolism in Non-Human Organisms and Environmental Systems

This compound and other phenylarsenicals undergo extensive biotransformation in the environment, primarily mediated by microorganisms. nih.govnih.gov These transformations are crucial components of the arsenic biogeochemical cycle and influence the mobility, speciation, and toxicity of arsenic in the environment. nih.govnih.gov

Methylation Processes of Phenylarsenicals and Aromatic Organoarsenic Compounds

Microbial methylation is a significant pathway in the metabolism of arsenic compounds. nih.gov The process, often referred to as the Challenger pathway, involves a series of alternating reduction and oxidative methylation steps. nih.gov Pentavalent arsenic is first reduced to a trivalent state, followed by the addition of a methyl group, typically donated by S-adenosylmethionine (SAM). nih.govnih.gov

However, not all aromatic arsenicals are readily methylated. Studies have shown that while some fungi can methylate phenylarsonic acid to produce dimethylphenylarsine, arsanilic acid (4-aminophenylarsonate) itself was not found to be methylated under the same conditions. nih.gov This suggests that the amino group on the phenyl ring may inhibit the enzymatic methylation process. In contrast, a related compound, 2-hydroxy-4-aminobenzene-arsonic acid, was found to yield trimethylarsine, indicating that the molecular structure of the aromatic arsenical is a key determinant of its susceptibility to methylation. nih.gov

Microbial methylation can lead to the formation of volatile arsines, which can be released into the atmosphere, potentially serving as a natural bioremediation process by dispersing arsenic from contaminated soils. nih.gov

Reduction to Trivalent Arsenic States and Subsequent Oxidation

The redox state of arsenic is a critical factor in its biological activity and toxicity. In biological and environmental systems, pentavalent (As(V)) and trivalent (As(III)) arsenic are the most significant forms. oatext.com Aromatic arsenicals like this compound, which are typically in the pentavalent state, can be reduced to their more toxic trivalent counterparts. nih.gov

This reduction is a key step in the metabolic pathway. For instance, the bacterium Shewanella putrefaciens can reduce the nitro groups of pentavalent nitarsone (B135203) (Nit(V)) to form pentavalent p-arsanilic acid (p-AsA(V)). nih.gov This demonstrates that transformations can occur on the aromatic ring without altering the oxidation state of the arsenic atom. Subsequently, these pentavalent compounds can be reduced to trivalent forms like phenylarsenite (PhAs(III)). nih.gov

Conversely, trivalent arsenic can be oxidized back to the pentavalent state. nih.gov This interconversion between As(V) and As(III) forms a critical redox cycle in the environment, largely driven by microbial activity. nih.gov The reduction of As(V) to As(III) is common in oxygen-deficient environments and is a mechanism for both arsenic detoxification and mobilization. nih.govoatext.com

Table 1: Redox Transformations of Arsenic Compounds

ProcessInitial Arsenic StateFinal Arsenic StateBiological ContextSignificance
ReductionPentavalent (As(V))Trivalent (As(III))Microbial metabolism, often under anaerobic conditions. nih.govIncreases toxicity and mobility of arsenic. nih.govoatext.com
OxidationTrivalent (As(III))Pentavalent (As(V))Microbial metabolism, typically in aerobic environments.Decreases immediate toxicity.
NitroreductionNitarsone (Nit(V))p-Arsanilic Acid (p-AsA(V))Bacterial transformation (e.g., Shewanella putrefaciens). nih.govFormation of other aromatic arsenicals. nih.gov

Enzymatic Transformations (e.g., ArsC, AO, ArsB in Bacteria)

Bacterial resistance to arsenic is often mediated by the ars operon, which encodes a suite of enzymes and transport proteins. The arsenic reductase enzyme, ArsC, plays a pivotal role in the detoxification process by catalyzing the reduction of intracellular As(V) to As(III). researchgate.net This reduction is a prerequisite for the subsequent extrusion of arsenic from the cell.

Once reduced, As(III) is actively transported out of the bacterial cell by an efflux pump, such as ArsB. researchgate.net ArsB is a membrane protein that functions as an As(III)/H+ antiporter, effectively pumping the more toxic trivalent arsenic out of the cytoplasm. This detoxification system allows bacteria to survive in arsenic-contaminated environments.

While these enzymes are well-characterized for inorganic arsenic, their role in the transformation of aromatic organoarsenicals like this compound is an area of ongoing research. It is plausible that similar enzymatic systems are involved in the reduction and transport of these more complex arsenic compounds.

Role of Phosphate Transport Systems in Arsenic Uptake by Microorganisms

Arsenate (As(V)), the pentavalent form of arsenic found in this compound, is a chemical analogue of phosphate (PO4^3-). mdpi.comresearchgate.net Due to this structural similarity, arsenate can enter microbial cells through phosphate transport systems. oatext.comnih.gov

Bacteria possess two main types of phosphate transporters: the high-affinity phosphate-specific transport (Pst) system and the low-affinity phosphate inorganic transport (Pit) system. oatext.comnih.gov Both systems have been shown to be capable of transporting arsenate, essentially mistaking it for phosphate. oatext.com The Pst system, an ABC-type transporter, is typically induced under phosphate-limiting conditions, while the Pit system is a constitutively expressed permease. mdpi.comnih.gov

The uptake of arsenate via these phosphate transporters is the first step in its intracellular metabolism and potential toxicity. nih.gov Once inside the cell, the arsenate can interfere with phosphate-dependent metabolic pathways or be reduced to arsenite and extruded, as described above. The efficiency of arsenate uptake is therefore directly linked to the activity and regulation of the host cell's phosphate transport machinery. mdpi.com

Biosynthesis of Organoarsenicals in Marine Organisms

The biosynthesis of organoarsenical compounds in marine environments is a complex process primarily initiated by marine algae and microorganisms as a detoxification mechanism for inorganic arsenic. canberra.edu.auoup.com Marine algae absorb inorganic arsenate from seawater, often because of its chemical similarity to phosphate, an essential nutrient. canberra.edu.auresearchgate.net Once absorbed, the inorganic arsenic undergoes a series of biotransformations to produce a wide array of organoarsenicals. nih.gov

The most prevalent organoarsenical found in marine animals is arsenobetaine (B179536) (AsB), though the exact pathways for its synthesis are not entirely understood. researchgate.net A primary proposed pathway begins with the formation of arsenosugars (also known as arsenoribosides) in marine algae. oup.comresearchgate.net These arsenosugars are considered key precursors in the formation of AsB. researchgate.net The process is thought to involve the degradation of these arsenosugars to intermediates like 2-dimethylarsinoylethanol (DMAE). oup.comresearchgate.net DMAE can then be converted to arsenocholine (B1203914) (AsC) or 2-dimethylarsinylacetic acid (DMAA). researchgate.net The final step in this pathway is the oxidation of arsenocholine to form the stable and non-toxic compound, arsenobetaine. researchgate.net Bacteria have been shown to play a role in this process; for instance, lysates from bacteria isolated from blue mussels can facilitate the conversion of DMAA to AsB. oup.comresearchgate.net

Another proposed pathway involves the methylation of inorganic arsenic. This process, sometimes referred to as the Challenger pathway, involves the reduction of pentavalent arsenic forms to trivalent ones, followed by oxidative methylation, with S-adenosylmethionine (SAM) acting as the methyl donor. nih.gov This results in metabolites such as methylarsonate (B1206947) (MMA) and dimethylarsinate (B1200466) (DMA). nih.gov While this methylation is a detoxification process, some methylated intermediates can be more toxic than the original inorganic arsenic. oup.com

Recent research has begun to identify the specific genes and enzymes involved. In cyanobacteria, the arsM gene, which encodes an As(III) S-adenosylmethionine (SAM) methyltransferase, and the arsS gene, which encodes a radical SAM enzyme, have been identified as necessary for the initial steps of arsenosugar biosynthesis. nih.gov These findings provide a biochemical basis for understanding how marine organisms create complex organoarsenicals. nih.gov

Table 1: Key Compounds in Marine Organoarsenical Biosynthesis

Compound NameAbbreviationRole in Biosynthesis
ArsenobetaineAsBThe major, stable, and non-toxic end-product of arsenic biotransformation in many marine animals. oup.comresearchgate.net
Arsenosugars (Arsenoribosides)AsSKey precursors produced by marine algae from inorganic arsenic. oup.comresearchgate.net
2-DimethylarsinoylethanolDMAEAn intermediate formed from the degradation of arsenosugars. oup.comresearchgate.net
ArsenocholineAsCA metabolic precursor to arsenobetaine. researchgate.netresearchgate.net
2-Dimethylarsinylacetic acidDMAAAn intermediate that can be converted to arsenobetaine, possibly by bacteria. oup.comresearchgate.net
DimethylarsinateDMAA methylated arsenical formed during detoxification pathways. nih.govpublish.csiro.au
S-adenosylmethionineSAMActs as a methyl and deoxyribose donor in the biosynthesis of arsenosugars. nih.gov

Application in Animal Models for Mechanistic Research

Use of this compound as a Research Tool to Induce Specific Physiological Effects (e.g., Vestibular Damage in Rats)

This compound, also known as sodium arsanilate or atoxyl, serves as a crucial chemical tool in neuroscience research for creating animal models of vestibular dysfunction. nih.govresearchgate.net By inducing targeted lesions in the vestibular system of rats, researchers can study the physiological and behavioral consequences of vestibular loss, which can mimic certain human pathologies. nih.govresearchgate.net

The standard method for inducing this damage is a transtympanic injection of sodium arsanilate directly into the middle ear cavity of the rat. nih.govresearchgate.net This procedure results in a chemical lesion characterized by the destruction of vestibular hair cells. nih.govresearchgate.net Histological studies have shown that the damage is specifically restricted to the vestibular sensory organs. nih.govresearchgate.net Notably, there is no significant damage to surrounding structures such as the cochlea, the external ear, or Scarpa's ganglion, nor does the compound appear to diffuse into the brainstem. nih.gov A striking long-term effect observed three months after the application is the complete restructuring of the sensory epithelia into a non-sensory, atrophied monolayer. nih.gov This pathological change is similar to the vestibular epithelia observed postmortem in humans with a history of conditions like Meniere's disease, vestibular neuritis, or damage from aminoglycoside antibiotics. nih.gov

The functional consequences of this chemically induced vestibular damage are significant and measurable. Rats treated with sodium arsanilate exhibit a range of behavioral abnormalities indicative of vestibular dysfunction. researchgate.netnih.gov These include deficits in balance, as demonstrated by a significantly reduced ability to remain on a small platform. nih.gov Changes in motor activity are also prominent. In open-field tests, lesioned rats show a significant increase in ambulation (horizontal movement) but a decrease in rearing (vertical movement). nih.gov More detailed analysis using automated systems like the Digiscan Activity Monitor reveals that while the number of horizontal movements may decrease, the speed of these movements increases. nih.gov Furthermore, the duration of vertical movements is greatly reduced. nih.gov These specific and reproducible effects make this compound an effective tool for investigating the mechanisms of vestibular function and the potential for therapeutic interventions. researchgate.net

Table 2: Physiological and Behavioral Effects of this compound in Rat Models

Effect CategorySpecific FindingResearch Observation
Histological DamageTargeted Cell LossInduces near-complete loss of vestibular hair cells. nih.govresearchgate.net
Epithelial RestructuringSensory epithelia are restructured into a non-sensory monolayer three months post-injection. nih.gov
Behavioral DeficitsImpaired BalanceTreated rats fall off a small platform significantly faster than controls. nih.gov
Altered Open-Field BehaviorIncreased ambulation (horizontal movement) and decreased rearing responses. nih.gov
Changes in Motor ActivityFewer but faster horizontal movements; significantly shorter duration of vertical movements. nih.gov

Environmental Fate and Biogeochemical Cycling

Environmental Occurrence and Distribution of Aromatic Organoarsenic Compounds

Aromatic organoarsenic compounds, including sodium 4-aminophenylarsonate (also known as arsanilic acid sodium salt), have been introduced into the environment primarily through agricultural applications. icm.edu.pl These compounds, along with others like roxarsone (B1679585), have been used as feed additives for poultry and swine to promote growth. nih.govnih.gov Consequently, animal manure becomes a significant source of these compounds in the environment. nih.gov

Once in the environment, these compounds can be found in various matrices, including soil and water. icm.edu.plnih.gov Their distribution is influenced by factors such as soil type and the presence of organic matter. acs.org While pentavalent organoarsenicals are considered relatively benign, they can be reduced to more toxic trivalent forms in the environment. nih.gov The degradation of these aromatic arsenicals can ultimately lead to the formation of inorganic arsenic, which can contaminate water and food supplies. nih.gov

Organoarsenic compounds are also naturally present in the environment as a result of the biological activity of aquatic organisms, such as methylation by phytoplankton. icm.edu.pl Over 50 different organoarsenic compounds have been identified in various environmental and biological systems. nih.govaminer.org

Microbial Transformation Pathways of Organoarsenicals in Environmental Matrices

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, driving transformations that alter its speciation, mobility, and toxicity. monobasinresearch.orgnih.gov The microbial metabolism of organoarsenicals is a key process in their environmental fate. oup.com

Microbial Oxidation and Reduction of Arsenic Species

Microorganisms have evolved diverse mechanisms for both the oxidation of arsenite (As(III)) to arsenate (As(V)) and the reduction of As(V) to As(III). montana.eduacs.org These redox transformations are central to the biogeochemical cycling of arsenic. nih.gov

Microbial Oxidation: The oxidation of the more toxic and mobile As(III) to the less toxic and less mobile As(V) is a recognized detoxification process. hawaii.edunih.gov This process is catalyzed by enzymes like arsenite oxidase (Aio). nih.gov Several bacteria, including species of Agrobacterium, Pseudomonas, and Variovorax, have been identified as As(III) oxidizers. montana.edu Some bacteria can even use As(III) as an electron donor for growth. acs.org

Microbial Reduction: The reduction of As(V) to As(III) can occur through two main pathways: detoxifying reduction and dissimilatory arsenate reduction. In the former, intracellular reduction of As(V) is followed by the extrusion of As(III) from the cell. montana.eduacs.org This process is mediated by the ars operon. montana.eduacs.org In dissimilatory arsenate reduction, some anaerobic and facultative anaerobic bacteria use arsenate as a terminal electron acceptor for respiration, coupling the oxidation of organic matter or inorganic compounds to the reduction of As(V). montana.eduacs.orgwikipedia.org This process can lead to the mobilization of arsenic in anoxic environments. monobasinresearch.org

Environmental Remediation Strategies for Organoarsenic Contamination

The contamination of soil and water with organoarsenic compounds and their degradation products has prompted the development of various remediation strategies. These approaches aim to either remove the arsenic or transform it into less harmful forms. nih.gov

Photochemical Remediation Techniques (e.g., TiO2 Suspensions with UV Exposure)

Photocatalysis using titanium dioxide (TiO₂) and ultraviolet (UV) light has emerged as a promising technology for the degradation of organic pollutants, including organoarsenicals. mdpi.commdpi.com Under UV irradiation, TiO₂ generates highly reactive oxygen species that can break down the chemical bonds of organic molecules. mdpi.com This method has been shown to be effective in degrading various organic compounds and can transform roxarsone into inorganic arsenic species. mdpi.com The efficiency of the process can be influenced by factors such as pH and the presence of other substances. mdpi.com

Bioremediation Approaches and Strategies

Bioremediation leverages the metabolic capabilities of microorganisms and plants to remove or detoxify pollutants from the environment. hawaii.edunih.gov For arsenic contamination, bioremediation strategies often focus on the microbial oxidation of As(III) to As(V), which can then be more easily immobilized. hawaii.edu

The use of arsenic-resistant bacteria with strong As(III) oxidizing capabilities is a potential approach to enhance the bioremediation of arsenic-contaminated water. nih.gov Furthermore, understanding the complex interactions within microbial communities and their influence on arsenic transformation is crucial for developing effective bioremediation strategies. nih.gov Some bioremediation approaches also explore the use of plants (phytoremediation) and fungi (mycoremediation) to accumulate or transform arsenic. nih.govnih.govnih.gov

Advanced Analytical Methodologies for Detection and Speciation

Chromatographic Separation Techniques for Organoarsenic Compounds

Chromatographic methods are central to the speciation of organoarsenic compounds, providing the necessary separation of different arsenic forms prior to detection. icm.edu.pl High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. icm.edu.plresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Speciation and Quantification

HPLC is a powerful tool for separating various arsenic species, including arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). mdpi.comrsc.org The technique's versatility allows for the use of different column types and mobile phases to achieve optimal separation. rsc.org For instance, both anion- and cation-exchange chromatography have been successfully employed for the separation of a wide range of arsenic compounds. rsc.orgresearchgate.net The purity of sodium 4-aminophenylarsonate itself can be determined by HPLC, with standards often exceeding 98.0% purity. tcichemicals.com

Coupling of HPLC with Spectrometric Detection (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Fluorescence Spectrometry (AFS))

To achieve the low detection limits required for environmental and biological monitoring, HPLC is commonly coupled with highly sensitive spectrometric detectors. icm.edu.plnih.gov

HPLC-ICP-MS: This is currently the most popular hyphenated technique for arsenic speciation due to its high sensitivity, wide linear dynamic range, and low detection limits. mdpi.comnih.gov It allows for the simultaneous determination of multiple arsenic species in a single analytical run. researchgate.net The use of a dynamic reaction cell (DRC) in ICP-MS can further enhance performance by removing polyatomic interferences. researchgate.net High-speed separation methods using nano-bore chromatography coupled with ICP-MS have been developed for rapid and automated analysis. thermofisher.com Sector field ICP-MS, when coupled with HPLC, offers extremely low detection limits, reaching the pg/g level. thermofisher.com

HPLC-HG-AFS: High-performance liquid chromatography coupled with hydride generation atomic fluorescence spectrometry (HPLC-HG-AFS) is another robust and sensitive method for the determination of organoarsenic compounds. nih.govnih.gov This technique is particularly advantageous due to its high sensitivity and operational convenience. nih.gov It has been successfully applied to the speciation of arsenic in various complex matrices, including food and biological samples. nih.gov The inclusion of a UV-photoreactor in the system can facilitate the detection of a wider range of arsenic compounds. nih.gov

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Complex Matrices

Ion-pair high-performance liquid chromatography (IP-HPLC) is a valuable technique for the analysis of polar and ionizable compounds, such as certain organoarsenicals, in complex matrices. sigmaaldrich.com By adding an ion-pair reagent to the mobile phase, the retention of these compounds on a reversed-phase column can be enhanced and selectivity can be modified. nih.govsigmaaldrich.com This method has been effectively used to determine arsenic-containing animal feed additives like roxarsone (B1679585) and p-arsanilic acid, as well as other organic arsenic species in samples such as dog food, urine, and chicken liver. nih.gov The choice of ion-pair reagent, such as sodium hexanesulfonate or tetrabutylammonium (B224687) bisulfate, is crucial for optimizing the separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Oxidative Transformation Studies

While not as commonly cited for routine speciation, hydrophilic interaction liquid chromatography (HILIC) presents a viable option for studying the transformation of organoarsenic compounds. HILIC is particularly well-suited for the separation of polar compounds and can be instrumental in investigating oxidative transformation processes of arsenicals.

Advanced Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The reliability of any speciation analysis is highly dependent on the sample preparation and extraction procedures. mdpi.comnih.gov The primary goal is to efficiently extract the target analytes from the matrix without altering their chemical form. nih.gov

For environmental samples like soil, extraction methods often involve shaking with ultrapure water or using solutions like orthophosphoric acid to facilitate an ion-exchange reaction. icm.edu.pl In the case of water samples, pretreatment with chelating agents such as EDTA can help stabilize organoarsenicals. icm.edu.pl

For biological matrices , which are often more complex, a variety of extraction techniques are employed. nih.gov These can range from simple dilution for urine samples to more rigorous methods like protein precipitation with trichloroacetic acid for serum. researchgate.net For solid biological samples like tissues and seafood, extraction with methanol-water mixtures, often assisted by microwave heating, is common for polar arsenic species. rsc.org Enzymatic digestion using enzymes like trypsin has also been used to extract arsenic compounds from seafood. nih.gov Matrix solid-phase dispersion (MSPD) offers an alternative approach by blending the sample with a solid support to facilitate extraction. nih.gov

It is crucial to consider the stability of arsenic species during sample collection, storage, and pretreatment, as transformations can occur. icm.edu.pl Storing samples at low temperatures is often recommended to maintain species integrity. icm.edu.pl

Determination of Physicochemical Parameters Relevant to Analytical Methods

The effective separation, detection, and quantification of this compound, also known as Sodium p-arsanilate, in various matrices depend on a clear understanding of its physicochemical properties. Key among these are its acid dissociation constants (pKa values), which dictate the compound's ionization state under different pH conditions. This ionization state, in turn, significantly influences its behavior in various analytical separation techniques.

pKa Values and Their Impact on Ionization State and Separation

This compound is the sodium salt of p-arsanilic acid. p-Arsanilic acid is an organoarsenic compound featuring both an acidic arsonic acid group (-AsO(OH)₂) and a basic amino group (-NH₂). wikipedia.orgdrugbank.com This amphoteric nature means the molecule can exist in different ionic forms depending on the pH of the surrounding medium. The transitions between these forms are governed by its pKa values.

Several pKa values have been reported for p-arsanilic acid, corresponding to the dissociation of the arsonic acid protons and the protonation of the amino group. For instance, pKa values have been cited as approximately 2.0, 4.02, and 8.92. mdpi.com Other sources report similar values of 1.91, 4.13, and 9.19, as well as approximately 2, 4.02, and 8.62 at 25°C. chembk.comacs.org Chemaxon has predicted pKa values of 3.95 for the strongest acidic dissociation and 2.73 for the strongest basic protonation. drugbank.com The arsonic acid group itself has two dissociable protons, leading to two pKa values. acs.org

The ionization state of this compound at a given pH is crucial for selecting and optimizing analytical separation methods. acs.org In its solid state, arsanilic acid exists as a zwitterion, with the formula H₃N⁺C₆H₄AsO₃H⁻. wikipedia.org The molecule's charge will change as the pH of the solution is altered:

In highly acidic solutions (pH < ~2): Both the amino group and the arsonic acid group are fully protonated, resulting in a net positive charge.

In moderately acidic solutions (pH between ~2 and ~4): The first proton of the arsonic acid group dissociates, while the amino group remains protonated, leading to a neutral zwitterionic species.

In mildly acidic to neutral solutions (pH between ~4 and ~9): The second proton of the arsonic acid group dissociates, resulting in a net negative charge.

In alkaline solutions (pH > ~9): The amino group is deprotonated, leading to a species with a net charge of -2.

This pH-dependent ionization directly impacts the compound's retention and elution behavior in chromatographic techniques. nih.gov For instance, in ion-exchange chromatography, the charge of the molecule will determine its interaction with the stationary phase. nih.gov Anionic forms will be retained on an anion-exchange column, while cationic forms will interact with a cation-exchange column. nih.gov The hydrophilicity of the various ionic species also changes with pH, which is a critical factor in reversed-phase chromatography. nih.gov Therefore, controlling the pH of the mobile phase is a fundamental strategy for achieving successful separation of this compound from other arsenic species and matrix components. nih.govresearchgate.net

The following table summarizes the reported pKa values for the parent compound, p-arsanilic acid.

pKa1pKa2pKa3Source
~24.028.62 (at 25°C) chembk.com
1.914.139.19 acs.org
2.004.028.92 mdpi.com
3.95 (Strongest Acidic)2.73 (Strongest Basic) drugbank.com

Computational and Theoretical Studies

Prediction of Molecular Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A computational study on the parent compound, p-arsanilic acid, utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G** basis set, has provided insights into its frontier orbital energies. globalresearchonline.net The calculated HOMO-LUMO energy gap for p-arsanilic acid was determined to be 5.1375 eV. globalresearchonline.net This relatively large energy gap suggests that the molecule possesses significant electronic stability.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energies of these orbitals are crucial in predicting how Sodium 4-Aminophenylarsonate will interact with other chemical species.

Frontier Orbital Energy Data for p-Arsanilic Acid

ParameterCalculated Value (eV)Computational Method
HOMO-LUMO Energy Gap5.1375DFT (B3LYP/6-31+G**)

The phenyl group in this compound is aromatic, a property that confers significant stability. Aromaticity can be quantified through various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The amino group (-NH2) in this compound is not planar and can undergo a process known as pyramidal inversion, where the nitrogen atom and its substituents move through a planar transition state. The energy required for this inversion is the inversion barrier.

High-level ab initio investigations on aniline (B41778), a closely related molecule, provide a good estimate for the inversion barrier of the amino group in this compound. innovareacademics.in For aniline, the calculated inversion barrier height, using G3XMP2 composite theory, is 6.0 kJ/mol, which shows excellent agreement with the experimental value of 6.3 kJ/mol. innovareacademics.in This low energy barrier indicates that the inversion process is rapid at room temperature. The presence of substituents on the phenyl ring can influence this barrier; electron-donating groups can affect the electron density on the nitrogen atom and thus alter the inversion energy. innovareacademics.in

Calculated Inversion Barrier for Aniline

MoleculeCalculated Inversion Barrier (kJ/mol)Computational MethodExperimental Value (kJ/mol)
Aniline6.0G3XMP26.3

Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this can provide insights into its synthesis and derivatization reactions.

For instance, the synthesis of this compound involves the Bart reaction, a process that includes the formation of a diazonium salt from 4-aminophenylarsonic acid followed by reaction with sodium arsenite. Computational modeling could elucidate the intricate steps of this reaction, including the stability of intermediates and the energy profile of the reaction pathway.

Furthermore, the amino group of 4-aminophenylarsonic acid can be derivatized, for example, through reaction with 3,5-di-tert-butyl-4-hydroxybenzylacetate to form mono- and di-benzyl derivatives. Theoretical studies could model the reaction mechanism, helping to understand the factors that control the extent of substitution.

Supramolecular Modeling and Interaction Energy Calculations (e.g., Hydrogen Bonding, Electrostatic Interactions)

In the solid state and in solution, molecules of this compound can interact with each other and with solvent molecules through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. Supramolecular modeling can help to understand these interactions and predict the resulting structures.

The molecule possesses several sites capable of forming hydrogen bonds: the amino group and the arsonate group can act as both hydrogen bond donors and acceptors. Crystallographic studies of related phenylarsonic acids have confirmed the presence of extensive hydrogen-bonded networks that stabilize the solid-state structure.

Computational methods can be used to calculate the energies of these interactions. For example, the strength of hydrogen bonds can be quantified in terms of kcal/mol. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attack and the preferred geometries for intermolecular interactions. globalresearchonline.net For p-arsanilic acid, the MEP map indicates that the regions around the oxygen atoms of the arsonate group are the most electron-rich (negative potential), while the hydrogen atoms of the amino and arsonate groups are electron-poor (positive potential), highlighting the primary sites for hydrogen bonding. globalresearchonline.net

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